2-Nitronaphtho[2,1-B]furan-7-carbonitrile
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Overview
Description
2-Nitronaphtho[2,1-B]furan-7-carbonitrile is a complex organic compound that belongs to the class of nitrofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitronaphtho[2,1-B]furan-7-carbonitrile typically involves the nitration of naphthofuran derivatives. One common method includes the electrophilic nitration of 2-unsubstituted benzofurans, followed by subsequent reactions to introduce the carbonitrile group . The reaction conditions often involve the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration of the desired position on the naphthofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar nitration and functionalization techniques used in laboratory synthesis are scaled up for industrial applications, with additional considerations for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Nitronaphtho[2,1-B]furan-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonitrile group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthofuran derivatives with various functional groups.
Scientific Research Applications
2-Nitronaphtho[2,1-B]furan-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and genotoxic effects.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitronaphtho[2,1-B]furan-7-carbonitrile involves its interaction with cellular DNA. The compound can form DNA adducts, leading to mutations and genotoxic effects . The nitro group is particularly reactive and can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-nitronaphtho[2,1-B]furan: Known for its potent mutagenic effects.
2-Nitroanthra[1,2-B]furan: Another nitrofuran derivative with significant genotoxic activity.
2-Nitroanthra[2,1-B]furan: Similar in structure and function to 2-Nitronaphtho[2,1-B]furan-7-carbonitrile.
Uniqueness
This compound is unique due to its specific structural configuration, which influences its reactivity and biological activity
Properties
CAS No. |
143921-39-5 |
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Molecular Formula |
C13H6N2O3 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-nitrobenzo[e][1]benzofuran-7-carbonitrile |
InChI |
InChI=1S/C13H6N2O3/c14-7-8-1-3-10-9(5-8)2-4-12-11(10)6-13(18-12)15(16)17/h1-6H |
InChI Key |
VSSOQNXUGQEKGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1C#N |
Origin of Product |
United States |
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